Benzoyl nitrite

Description

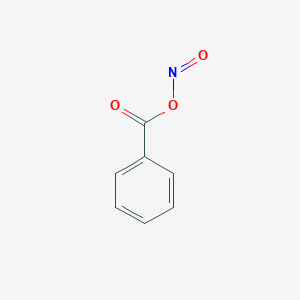

Structure

3D Structure

Properties

CAS No. |

3876-38-8 |

|---|---|

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

nitroso benzoate |

InChI |

InChI=1S/C7H5NO3/c9-7(11-8-10)6-4-2-1-3-5-6/h1-5H |

InChI Key |

HIQQRJPIGOSGMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=O |

Origin of Product |

United States |

Synthetic Methodologies and in Situ Generation of Benzoyl Nitrite

Direct and Indirect Formation Pathways of Benzoyl Nitrite (B80452)

Direct formation pathways to benzoyl nitrite center on the nitrosation of benzoic acid and its more reactive derivatives. Indirectly, it can be conceptualized as an intermediate in reactions involving related acyl nitrogen compounds.

Generation from Alcohols and Nitric Acid Systems

The generation of acyl nitrites such as this compound does not proceed directly from alcohol precursors like benzyl (B1604629) alcohol. The reaction of an alcohol with a nitrosating agent yields an alkyl nitrite (e.g., benzyl nitrite), not an acyl nitrite. The synthesis of this compound requires a precursor at the oxidation state of a carboxylic acid.

Investigation of Catalytic Influence on Benzyl Nitrite Formation

While catalytic studies are prevalent for the formation of benzyl nitrite from benzyl alcohol, this chemistry is distinct from the synthesis of this compound and is therefore not directly applicable.

Optimization of Reaction Parameters for Intermediate Yield

Optimization of reaction parameters for acyl nitrite synthesis focuses on controlling temperature and reagent stoichiometry to manage the compound's inherent instability.

Nitrosation Reactions Involving Benzoic Acid Derivatives

The most chemically direct and primary route for synthesizing this compound is through the nitrosation of a benzoic acid derivative. This typically involves the reaction of a benzoyl halide, most commonly benzoyl chloride, with a nitrite salt. Silver nitrite is often used for this transformation due to the favorable precipitation of silver chloride, which drives the reaction forward.

The general reaction is a nucleophilic acyl substitution where the nitrite ion acts as the nucleophile, displacing the chloride from the benzoyl chloride.

Reaction Scheme: C₆H₅COCl + AgNO₂ → C₆H₅COONO + AgCl(s)

This method is analogous to the synthesis of benzoyl nitrate (B79036), where benzoyl chloride is treated with silver nitrate wikipedia.orgwikimedia.org. The reaction is typically carried out in an inert solvent at low temperatures to ensure the stability of the resulting this compound. Other nitrosating agents, such as those derived from sodium nitrite under acidic conditions, can also be employed, though this may introduce competing reactions wikipedia.orggoogle.com.

| Benzoyl Derivative | Nitrosating Agent | Typical Solvent | Key Byproduct |

|---|---|---|---|

| Benzoyl Chloride | Silver Nitrite (AgNO₂) | Acetonitrile (B52724) | Silver Chloride (AgCl) |

| Benzoyl Chloride | Sodium Nitrite (NaNO₂) | Dimethylformamide (DMF) | Sodium Chloride (NaCl) |

Interconversion from Related Acyl Nitrogen Compounds

This compound can also be generated from other acyl nitrogen compounds, highlighting the interconvertibility of carboxylic acid derivatives libretexts.orglibretexts.org.

Acyl Nitrates as Nitrating Agents and Potential Precursors

Benzoyl nitrate (C₆H₅COONO₂) is a related acyl nitrogen species that serves primarily as a nitrating agent wikipedia.org. It is synthesized by reacting benzoyl chloride with silver nitrate in solvents like acetonitrile at low temperatures wikipedia.org. Research has shown that under certain conditions, benzoyl nitrate can be reduced by halide ions. In these reactions, the acyl nitrate is rapidly reduced to the nitrite ion, which can then exist in equilibrium with this compound in the presence of a benzoyl source acs.org. This transformation indicates that benzoyl nitrate can act as a precursor to this compound, particularly in reaction environments containing reducing agents acs.org.

The electronic structures of acyl nitrites and acyl nitrates have been studied, confirming their distinct nature while being closely related nih.gov. The stability and reactivity of these compounds are central to their roles in organic synthesis.

| Target Compound | Precursor | Primary Reagent | Chemical Formula |

|---|---|---|---|

| This compound | Benzoyl Chloride | Silver Nitrite | C₇H₅NO₃ |

| Benzoyl Nitrate | Benzoyl Chloride | Silver Nitrate | C₇H₅NO₄ |

Contextualization with Benzoylazide Chemistry

A comparative analysis of this compound and benzoyl azide reveals significant disparities in their stability, reactivity, and synthetic utility. This contrast is largely rooted in the nature of the azide and nitrite functional groups attached to the benzoyl scaffold.

Benzoyl azide is a well-characterized and readily accessible compound, typically synthesized by the nucleophilic substitution of benzoyl chloride with sodium azide. This stable yet reactive intermediate is a cornerstone of the Curtius rearrangement, a powerful transformation for the synthesis of primary amines, urethanes, and ureas. organic-chemistry.orgwikipedia.org The reaction proceeds through the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. wikipedia.org

The mechanism of the Curtius rearrangement has been the subject of considerable study. It is generally accepted that the reaction can proceed through a concerted mechanism, where the migration of the phenyl group and the expulsion of dinitrogen occur simultaneously to form phenyl isocyanate. wikipedia.org However, under certain conditions, particularly photochemical activation, the formation of a discrete benzoyl nitrene intermediate has been proposed and computationally studied. nih.govnih.gov This highly reactive nitrene can then rearrange to the isocyanate or undergo other reactions, such as C-H insertion or addition to alkenes. researchgate.net

In stark contrast, information on the synthesis and reactivity of this compound is exceptionally scarce in the chemical literature. Attempts to isolate or even generate this compound in situ from common precursors like benzoyl chloride and a nitrite salt (e.g., sodium nitrite or silver nitrite) have not been well-documented, suggesting the compound is highly unstable and likely decomposes under typical reaction conditions. This inherent instability severely limits its potential for synthetic applications in a manner analogous to benzoyl azide.

The divergent chemistry of these two compounds can be attributed to the fundamental differences between the azide (-N₃) and nitrite (-ONO) functional groups. The azide group in benzoyl azide is a robust precursor to a nitrene or can participate in a concerted rearrangement with a good leaving group (N₂). The nitrite group, on the other hand, is more susceptible to other reaction pathways, such as hydrolysis or decomposition, which may preclude the desired reactivity.

The following table summarizes the key differences in the synthetic pathways and reactive intermediates associated with benzoyl azide and the hypothetical pathways for this compound:

| Feature | Benzoyl Azide | This compound (Hypothetical) |

| Precursor | Benzoyl Chloride | Benzoyl Chloride |

| Reagent | Sodium Azide (NaN₃) | Nitrite Salt (e.g., NaNO₂, AgNO₂) |

| Primary Product | Phenyl Isocyanate (via Curtius Rearrangement) | Undetermined due to instability |

| Key Intermediate | Benzoyl Nitrene (under specific conditions) | Not established |

| Byproduct | Nitrogen Gas (N₂) | Likely decomposition products |

The utility of benzoyl azide as a precursor to the versatile phenyl isocyanate synthon has cemented its importance in organic synthesis. The isocyanate can be trapped with various nucleophiles to afford a diverse range of functional groups, as illustrated in the table below.

| Nucleophile | Product Class |

| Water (H₂O) | Primary Amine (via carbamic acid intermediate) |

| Alcohol (R-OH) | Urethane (Carbamate) |

| Amine (R-NH₂) | Urea |

Elucidation of Reaction Mechanisms Involving Benzoyl Nitrite

Intramolecular Rearrangements and Decomposition Pathways

The oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can proceed through the formation of benzyl nitrite (B80452) as a key intermediate. acs.orgscribd.com The proposed mechanism involves the reversible formation of benzyl nitrite, which subsequently undergoes irreversible decomposition to yield benzaldehyde. acs.org This process is particularly relevant in reactions involving dilute nitric acid. acs.orgscribd.com

The thermal decomposition of benzyl nitrite has been studied in various phases, including liquid, gas, and in solution. The primary step in the decomposition is the fission of the oxygen-nitrogen (O-N) bond. rsc.org This homolytic cleavage results in the formation of a benzyloxyl radical and nitric oxide. rsc.org

Reaction Equation: PhCH₂ONO → PhCH₂O• + •NO rsc.org

In the presence of a catalytic amount of sodium nitrite and nitric acid, nitrous acid (HNO₂) is generated, which is considered the true oxidant. It reacts with benzyl alcohol to form the benzyl nitrite ester, initiating the reaction sequence. scribd.com The subsequent decomposition of the ester in an acidic medium leads to the formation of benzaldehyde. scribd.com The stability of the formed benzyl nitrite decreases with increasing temperature, leading to a faster rate of decomposition into benzaldehyde. scribd.com

The decomposition of benzyl nitrite, particularly in its pure liquid form or in inert atmospheres, is a complex process that yields a variety of by-products alongside the main product, benzaldehyde. rsc.org The initial O-N bond fission creates highly reactive radical species that can engage in subsequent reactions, leading to this diverse product distribution.

Under conditions of thermal pyrolysis in an inert atmosphere, the decomposition of liquid benzyl nitrite results in the following products:

Benzaldehyde

Benzyl alcohol

Benzoic acid

Benzyl benzoate (B1203000)

Nitric oxide

Nitrogen

Nitrous oxide

Carbon dioxide

Water rsc.org

The formation of these by-products is attributed to the complex cascade of reactions initiated by the benzyloxyl radical and nitric oxide. For instance, in the gaseous phase or in inert solvents, while the carbon skeleton is largely preserved, extensive reactions lead to benzaldehyde and benzoic acid, with nitric oxide being significantly reduced to nitrous oxide and nitrogen. rsc.org The reaction in the pure liquid is noted to be autocatalytic, with the benzoyl radical (PhCO•), formed from benzaldehyde, playing a significant role. rsc.org

Table 1: Products from the Decomposition of Liquid Benzyl Nitrite

| Main Products | Gaseous Products | Other Organic Products |

|---|---|---|

| Benzaldehyde | Nitric oxide | Benzyl alcohol |

| Nitrogen | Benzoic acid | |

| Nitrous oxide | Benzyl benzoate | |

| Carbon dioxide | Water |

Data sourced from studies on the thermal decomposition of benzyl nitrite. rsc.org

Radical and Radical Ion Intermediates in Benzoyl Nitrite Chemistry

The benzoylnitrene radical anion is an open-shell reactive intermediate that can be generated in the gas phase through the electron ionization of benzoyl azide. researchgate.netnih.gov This radical anion exhibits distinct reactivity with various radical reagents and Lewis acids. researchgate.netnih.gov Electronic structure calculations suggest that in its ground state, the benzoylnitrene radical anion resembles a benzoate anion with a slight polarization, where a free radical is localized on the nitrogen atom. researchgate.netnih.govacs.org

The benzoylnitrene radical anion undergoes unique ion-molecule reactions with nitric oxide (NO) and nitrogen dioxide (NO₂). researchgate.netnih.gov

When reacting with nitric oxide, the primary pathway involves the loss of a dinitrogen (N₂) molecule and the formation of the benzoate ion. researchgate.netnih.govacs.org This reaction is proposed to proceed through an initial radical coupling of the benzoylnitrene anion and nitric oxide, forming a benzoylnitrosate anion intermediate. This is followed by the formation of a four-membered transition state which then eliminates a nitrogen molecule to yield the benzoate ion. researchgate.net

A similar outcome is observed in the reaction with nitrogen dioxide. The benzoylnitrene radical anion reacts with NO₂ to form the benzoate ion, accompanied by the production of nitrous oxide (N₂O). researchgate.netnih.govacs.org Electronic structure calculations have indicated that while this reaction has a high energy barrier, it is overcome by the energy released during bond formation. researchgate.netnih.gov

Table 2: Reactions of Benzoylnitrene Radical Anion with NO and NO₂

| Reactant | Major Products | Proposed Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Benzoate ion, Dinitrogen (N₂) | Net addition and loss of N₂. acs.org |

In addition to the formation of the benzoate ion, the benzoylnitrene radical anion can also participate in oxygen anion transfer reactions. researchgate.netnih.gov This reactivity is observed with both nitric oxide and nitrogen dioxide. researchgate.netnih.govacs.org

In the reaction with nitric oxide, oxygen anion transfer is a minor pathway compared to the formation of the benzoate ion, with a reported branching ratio of approximately 5-to-1 in favor of benzoate formation. acs.org The oxygen anion transfer reaction is exothermic, though less so than the main reaction pathway. acs.org

The benzoylnitrene radical anion also transfers an oxygen anion to other molecules, including carbon disulfide (CS₂) and sulfur dioxide (SO₂). researchgate.netnih.govacs.org

Table 3: Oxygen Anion Transfer Reactivity of Benzoylnitrene Radical Anion

| Reactant | Observation |

|---|---|

| Nitric Oxide (NO) | Oxygen anion transfer observed as a minor pathway. acs.org |

| Nitrogen Dioxide (NO₂) | Oxygen anion transfer occurs. researchgate.netnih.govacs.org |

| Carbon Disulfide (CS₂) | Oxygen anion transfer occurs. researchgate.netnih.govacs.org |

Investigations into Benzoyl Radical Formation and Subsequent Reactions

The generation of the benzoyl radical is a key step in various chemical transformations initiated by benzoyl-containing compounds. The benzoyl radical can be formed through processes like the photolysis or thermolysis of appropriate precursors. numberanalytics.com For instance, the photolysis of certain ketones can lead to α-cleavage, producing benzoyl radicals. anu.edu.au

Once formed, the benzoyl radical participates in a variety of subsequent reactions. It can undergo addition reactions with alkenes, a fundamental step in free radical polymerization. anu.edu.au The rate constants for the addition of benzoyl radicals to monomers like n-butylacrylate have been measured, providing insight into their reactivity. anu.edu.au The radical can also engage in substitution reactions. numberanalytics.com For example, the reaction of a benzoyl radical with a nitrone can result in the formation of an α-benzoylated aminoxyl radical. mdpi.com

The reaction pathways of the benzoyl radical are influenced by several factors, including the solvent, temperature, and the presence of other reactants. numberanalytics.com For example, in the oxidation of toluene (B28343), the benzyl radical can react with additional hydroxyl radicals to form products like benzyl alcohol and cresols. researchgate.net Computational studies have been employed to explore the thermodynamics and kinetics of these reaction pathways, revealing that some routes, like the formation of the benzoyl radical from a benzaldehyde precursor, can be energetically favorable, particularly with the involvement of water molecules. researchgate.net

The following table displays the rate constants for the reaction of various substituted benzoyl radicals with different substrates, as determined by fast time-resolved infrared spectroscopy in acetonitrile (B52724) solution. anu.edu.au

| Benzoyl Radical | Reactant | Rate Constant (M⁻¹ s⁻¹) |

| Unsubstituted | n-butylacrylate | 1.3 x 10⁵ |

| Substituted | n-butylacrylate | 5.5 x 10⁵ |

| Unsubstituted | thiophenol | Data not specified |

| Unsubstituted | bromotrichloromethane | Data not specified |

| Unsubstituted | oxygen | Data not specified |

General Aspects of Nitrite Esters as Radical Initiators in Organic Transformations

Nitrite esters, along with other compounds like peroxides and azo compounds, serve as radical initiators in organic synthesis. ijrpc.comiipseries.org These molecules can generate radicals through the homolytic cleavage of relatively weak covalent bonds, a process that can be initiated by heat (thermolysis) or light (photolysis). iipseries.orgmsuniv.ac.in For instance, the photolysis of alkyl nitrites produces alkoxyl radicals. msuniv.ac.in

The choice of radical initiator is crucial as they should ideally be stable at room temperature but decompose to form radicals under mild conditions. ijrpc.com Azo compounds like AIBN are widely used, often in conjunction with other reagents like trialkyltin hydrides. ijrpc.com In recent years, azo-type initiators that function at lower temperatures, such as V-70, have been developed and utilized in stereoselective reactions. ijrpc.com

A significant area of development has been the design of water-soluble radical initiators, allowing radical reactions to be conducted in aqueous media. ijrpc.com Compounds like V-50 and V-501 are examples of hydrophilic azo-type initiators that are effective in water. ijrpc.com

Nitrite esters, such as tert-butyl nitrite (t-BuONO), can act as a source of radicals in various organic reactions. rsc.org Their decomposition can initiate radical processes. rsc.org While the homolysis of nitrites is thermodynamically less favorable than that of nitrosothiols in some contexts, they are known to generate NO spontaneously under certain conditions. researchgate.net

Electrophilic and Nucleophilic Aspects of this compound Reactivity

Benzoyl nitrate (B79036) is a recognized nitrating agent used in electrophilic aromatic substitution reactions. libretexts.org The nitration of aromatic compounds like toluene can be carried out using benzoyl nitrate, often in the presence of catalysts such as zeolites. rsc.orgresearchgate.net The use of zeolites can influence the regioselectivity of the reaction, often favoring the formation of the para-isomer of nitrotoluene compared to reactions promoted by sulfuric acid. rsc.orgresearchgate.net

The classical mechanism for electrophilic aromatic nitration, proposed by Ingold and Hughes, involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring to form a σ-complex, or benzenium ion. rsc.orglibretexts.org This intermediate then loses a proton to restore aromaticity and yield the nitroaromatic product. rsc.orglibretexts.org While mixed acids like nitric acid and sulfuric acid are traditional sources of the nitronium ion, other reagents, including benzoyl nitrate, can also serve this role. rsc.orglibretexts.orgrushim.ru

In addition to the polar mechanism, a single electron transfer (SET) mechanism for aromatic nitration has also been considered. rsc.org

The table below shows the product distribution for the nitration of toluene using benzoyl nitrate with different catalysts, highlighting the influence of zeolites on para-selectivity. researchgate.net

| Catalyst | Para-Nitrotoluene (%) | Ortho-Nitrotoluene (%) | Meta-Nitrotoluene (%) | p/o Ratio |

| H₂SO₄ | 56 | 38 | 6 | 1.47 |

| ZSM-5 | 65 | 30 | 5 | 2.17 |

| ZSM-11 | 70 | 25 | 5 | 2.80 |

| ZSM-12 | 62 | 32 | 6 | 1.94 |

| US-Y | 58 | 35 | 7 | 1.66 |

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom to form nitro compounds (R-NO₂) or the oxygen atom to form nitrite esters (R-ONO). acs.orgresearchgate.net The outcome of the reaction of the nitrite ion with electrophiles, such as alkyl halides, depends on several factors, including the nature of the electrophile, the counter-ion, and the reaction conditions. acs.orgresearchgate.net

Historically, it was suggested that reactions with a greater carbocationic character at the transition state favor the formation of nitrite esters (O-attack). researchgate.net However, this rule has been refined. For instance, SN1-type reactions of carbocations with the nitrite ion that proceed without an activation barrier (diffusion-controlled) can yield kinetically controlled product mixtures. researchgate.net In contrast, activation-controlled SN1 alkylations are often reversible and lead to the thermodynamically more stable nitro compounds. researchgate.net

The ambident reactivity of the nitrite ion has also been observed in carbohydrate chemistry, where nitrite-mediated substitution of triflates can lead to epimerization. diva-portal.org The presence of neighboring groups, such as an equatorial ester group, can control the regioselectivity of the nitrite attack, favoring O-attack and leading to the formation of inversion products in good yields. diva-portal.orgchalmers.se This control is attributed to secondary interactions between the neighboring ester group and the incoming nitrite ion. chalmers.se In radical-nucleophilic substitution (SRN1) reactions, the addition of an ambident nucleophile to a radical intermediate can also lead to regioselective product formation. clockss.org

The reaction between nitrite and thiols (RSH) to form S-nitrosothiols (RSNOs) is a biologically significant process. mdpi.com Several mechanistic pathways have been proposed for this transformation.

One proposed mechanism involves the reaction of a thiol with a metal-bound nitrite complex. rsc.orgresearchgate.net For example, in a zinc(II)-nitrite system, two possibilities are considered: a concerted transnitrosation involving the thiol and the bound nitrite, or an initial acid-base exchange to form a zinc(II)-thiolate and nitrous acid (HNO₂), which then acts as the nitrosating agent. rsc.org Computational and experimental evidence suggests that the in-situ generation of HNO₂ can be an obligatory intermediate in the formation of S-nitrosothiols. rsc.org

In copper(II)-nitrite systems, the reaction with thiols can also proceed through nucleophilic attack of the thiol on the bound nitrite, leading to the formation of an S-nitrosothiol and a copper(II)-hydroxide species. researchgate.net The S-nitrosothiol can then react further, for instance with a copper(II)-thiolate intermediate, to generate nitric oxide (NO). researchgate.net

The S-nitrosation of thiols can also be mediated by heme-containing systems. acs.org For example, the formation of S-nitrosothiols can occur via the reaction of a thiolate with a heme-Fe²⁺(NO⁺) species. acs.org In this pathway, an N-coordinated S-nitrosothiol complex can be formed as a transient intermediate. acs.org

Redox Transformations and Associated Mechanisms

This compound and related species can participate in various redox transformations. The reduction of benzoyl-CoA, a key intermediate in the anaerobic metabolism of aromatic compounds, is a well-studied example. oup.com This process is catalyzed by benzoyl-CoA reductase and involves the two-electron reduction of the aromatic ring, driven by ATP hydrolysis. oup.comresearchgate.net The mechanism is thought to proceed through alternating electron transfer and protonation steps, similar to a chemical Birch reduction. oup.com The thioester group in benzoyl-CoA significantly lowers the redox potential for the initial electron transfer. oup.comresearchgate.net

Nitrite itself is a central player in numerous biological redox cycles. acs.org It can be reduced to nitric oxide (NO) by various enzymes, including those containing heme or molybdenum centers. acs.orgnih.gov For example, xanthine (B1682287) oxidoreductase can reduce nitrite to NO, a process that is favored under hypoxic conditions. nih.gov The mechanism involves the reduction of nitrite at the molybdenum center of the enzyme. nih.gov

Conversely, nitrite can be formed from the oxidation of other nitrogen compounds. For instance, in the process of nitrification, nitrite is produced by the oxidation of ammonia (B1221849) and then further oxidized to nitrate by nitrite oxidoreductase. acs.org

In some chemical systems, metal nitrates, such as ferric nitrate, can act as oxidants. frontiersin.org For example, ferric nitrate can oxidize benzyl alcohol to benzaldehyde. frontiersin.org The proposed mechanism involves the decomposition of the nitrate to generate reactive nitrogen species like NO₂, which can then react with the alcohol. frontiersin.org The metal ion can act as a catalyst through a cycle of its different oxidation states. frontiersin.org

Oxidation Pathways Involving this compound Intermediates

This compound can act as an intermediate in various oxidation reactions. A notable example is the oxidation of benzyl alcohol to benzaldehyde. In this process, which can be facilitated by dilute nitric acid and a catalytic amount of sodium nitrite, benzyl nitrite is formed as a substantial intermediate. The proposed mechanism involves the reversible formation of benzyl nitrite, which then undergoes irreversible decomposition to yield benzaldehyde. acs.org The presence of sodium nitrite is crucial for generating the active state of nitrogen required for the reaction. acs.org

The oxidation of benzyl alcohol can also be achieved using nitrates such as ferric nitrate. The reaction mechanism is thought to involve the decomposition of the nitrate to produce nitrogen dioxide (NO2). NO2, in the presence of water, can form nitrous acid (HNO2), which then reacts with benzyl alcohol to form the benzyl nitrite intermediate, ultimately leading to the formation of benzaldehyde. frontiersin.org The efficiency of different metal nitrates in this oxidation corresponds to their decomposition temperatures, with nitrates that decompose more readily at lower temperatures showing higher activity. frontiersin.org

Table 1: Oxidation of Benzyl Alcohol with Different Nitrates

| Nitrate | Conversion of Benzyl Alcohol (%) | Selectivity to Benzaldehyde (%) |

|---|---|---|

| Fe(NO3)3 | >95 | >95 |

| Al(NO3)3 | 88.1 | 80 |

| Cu(NO3)2 | 82.3 | 70 |

| Co(NO3)2 | Lower activity | - |

| Mg(NO3)2 | Almost no activity | - |

| Zn(NO3)2 | Almost no activity | - |

Data sourced from studies on the oxidation of benzyl alcohol in 1,4-dioxane (B91453) at 80°C for 6 hours under a nitrogen atmosphere. frontiersin.org

The oxidation pathways are not limited to alcohols. In the broader context of nitrogen compound biochemistry, nitrite itself is a key intermediate in the nitrogen cycle, participating in both oxidation and reduction reactions. acs.org For instance, nitrite oxidizing bacteria convert nitrite to nitrate in a strictly aerobic process. acs.org While not directly involving this compound, these natural processes highlight the role of the nitrite moiety in oxidation chemistry.

Reduction Mechanisms of the Nitrite Moiety within Benzoyl Systems

The reduction of the nitrite group within a benzoyl system is a less commonly detailed specific reaction pathway in the provided literature. However, general principles of nitrite and nitroaromatic reduction can provide insight.

In biological systems, the reduction of nitrite to ammonia is a critical step in the nitrogen cycle. nih.gov Enzymes such as nitrite reductase, often found in plants, catalyze this reduction. These enzymatic systems can utilize electron donors like reduced benzyl viologen to facilitate the transformation. nih.gov The activity of these enzymes is directly related to the oxidation-reduction potential of the system. nih.gov While this example does not directly involve this compound, it illustrates a biological mechanism for the reduction of a nitrite group.

In the context of anaerobic degradation of aromatic compounds, the benzoyl-CoA pathway is central. oup.comnih.gov This pathway involves the reduction of the aromatic ring of benzoyl-CoA, a derivative of benzoic acid. This reduction is an ATP-dependent process catalyzed by benzoyl-CoA reductase and is proposed to follow a Birch-like reduction mechanism, involving radical intermediates. nih.gov While the primary target of reduction is the aromatic ring and not a nitrite substituent, this pathway demonstrates a mechanism for the reduction of a benzoyl derivative under anaerobic conditions. The reduction of the aromatic ring of benzoyl-CoA is a key step in the mineralization of many aromatic compounds by denitrifying bacteria. oup.com

The electronic structure of this compound has been studied, revealing that the molecule has a planar CC(O)ONO skeleton in the gas phase. researchgate.net Understanding the electronic structure is fundamental to predicting its reactivity, including its susceptibility to reduction. The electron-withdrawing nature of the nitro group can influence the reduction potential of the molecule.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Benzaldehyde |

| Nitric acid |

| Sodium nitrite |

| Ferric nitrate |

| Nitrogen dioxide |

| Nitrous acid |

| Aluminum nitrate |

| Copper(II) nitrate |

| Cobalt(II) nitrate |

| Magnesium nitrate |

| Zinc nitrate |

| 1,4-dioxane |

| Nitrate |

| Nitrite |

| Ammonia |

| Benzyl viologen |

| Benzoyl-CoA |

Advanced Analytical Techniques for Studying Benzoyl Nitrite in Research Contexts

Spectroscopic Methodologies for Real-Time and In Situ Analysis

Spectroscopic techniques are indispensable for the direct observation of short-lived species. By probing the interaction of molecules with electromagnetic radiation, these methods can provide structural information and monitor concentration changes on rapid timescales, making them ideal for studying transient intermediates like benzoyl nitrite (B80452).

Time-Resolved Infrared (IR) Spectroscopy for Transient Intermediate Detection

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for identifying transient intermediates with functional group specificity on timescales ranging from femtoseconds to milliseconds. nih.gov It allows for the direct observation of the structural evolution of molecules during a chemical reaction. unipr.it In a typical TRIR experiment, a pump pulse initiates a reaction, and a subsequent IR probe pulse monitors the resulting changes in vibrational spectra over time. unipr.it Negative signals, or bleaches, correspond to the depletion of reactant species, while positive signals indicate the formation of transient intermediates and final products. unipr.it

This methodology has been successfully applied to study acylnitrenes, which are structurally related to benzoyl nitrite. For instance, nanosecond TRIR spectroscopy was used to detect singlet thiobenzoylnitrene following the photolysis of a precursor molecule. nih.gov The technique not only identified the nitrene intermediate but also monitored the formation of products like benzonitrile (B105546) and phenyl isothiocyanate. nih.gov Similar approaches could be applied to the study of this compound, tracking the characteristic vibrational bands of the O–N=O group to understand its formation and subsequent reactions in real-time. The ability of TRIR to provide structural information on short-lived species makes it invaluable for confirming the presence of this compound as an intermediate and studying its reactivity. unipr.it

Table 1: Representative TRIR Data for Acylnitrene-Related Species This table is illustrative, based on findings for analogous compounds, to demonstrate the type of data obtained from TRIR experiments.

| Species | Precursor | Solvent | Observed Vibrational Band (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|---|

| Singlet Thiobenzoylnitrene | 5-phenyl-1,2,3,4-thiatriazole | Acetonitrile (B52724) | 1740 | C=S stretch | nih.gov |

| Benzonitrile | 5-phenyl-1,2,3,4-thiatriazole | Dichloromethane | 2230 | C≡N stretch | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Kinetic Studies

UV-Vis spectroscopy is a widely accessible technique used to monitor reactions by measuring the change in absorbance of light by a sample. technologynetworks.com It is particularly useful when reactants, intermediates, or products have distinct chromophores that absorb light in the ultraviolet or visible range. The technique can be used to determine reaction rates and study enzyme kinetics by tracking the appearance or disappearance of a specific species over time. jascoinc.com

In the context of reactions involving nitrite, UV-Vis spectroscopy can monitor the concentration of nitrite ions or colored products formed from their reactions. For example, the reaction of nitrite with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) produces a red-violet azo dye with a strong absorbance at 525 nm, allowing for the quantification of nitrite concentration. mt.com UV-Vis has also been employed to study the reactivity of nitrite under acidic conditions, monitoring the spectral changes as it participates in oxidation reactions. researchgate.net For this compound, this method could be used to follow its formation from precursors or its consumption in subsequent reaction steps, provided it or another species in the reaction possesses a unique and sufficiently strong UV-Vis absorption band. The data obtained can be used to derive kinetic information, such as reaction order and rate constants, as demonstrated in studies on the degradation of other aromatic compounds like benzophenones. nih.gov

Table 2: Example of Kinetic Data from UV-Vis Spectroscopy This table illustrates the type of kinetic data that can be obtained from UV-Vis monitoring of reactions involving nitrite species.

| Reaction | Monitored Species | Wavelength (nm) | Kinetic Model | Findings | Reference |

|---|---|---|---|---|---|

| Nitrite reacting with Azo Dye Reagent | Red-Violet Azo Dye | 525 | Beer-Lambert Law | Color intensity correlates with nitrite concentration. | mt.com |

| TEMPO Disproportionation with Nitrite | TEMPO+ | Not Specified | Second-Order | Rate of TEMPO+ formation can be quantified. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). While conventional NMR is often too slow to observe highly reactive intermediates, specialized techniques and isotopic labeling can be used to detect and characterize these transient species. acs.orgrsc.org

The use of ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) allows researchers to follow the transformation of the nitrite group into various intermediates and products. rsc.org For instance, ¹⁵N NMR has been used to detect the formation of diazonium salt intermediates in situ. rsc.org Advanced techniques like hyperpolarized ¹⁵N NMR can dramatically enhance signal intensity, enabling the real-time monitoring of reactions involving nitrite and other nitrogen-containing synthons. nih.gov In the study of benzoyl-containing compounds, NMR has been instrumental in identifying intermediates such as acyl-adenylates and tetrahedral intermediates. acs.orgresearchgate.net By using ¹³C-labeled benzoyl precursors, researchers can track the fate of specific carbon atoms throughout a reaction pathway. capes.gov.br This combined approach of isotopic labeling and advanced NMR methods would be highly effective for confirming the structure of this compound and identifying the products formed from its subsequent transformations.

Chromatographic and Mass Spectrometric Approaches for Mechanistic Insights

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted components and identifies them based on their mass-to-charge ratio.

GC-MS is frequently used for the analysis of nitrite, often after a derivatization step to increase volatility and stability. mdpi.com For example, nitrous acid can be extracted and reacted within the GC injector to form acetyl nitrite, which is then detected by the mass spectrometer. nih.govresearchgate.net In studies of anaerobic toluene (B28343) metabolism, where benzoyl-CoA is a key intermediate, GC-MS has been crucial for identifying downstream products like benzylsuccinate. nih.govasm.org This demonstrates its utility in identifying products from reactions involving benzoyl-containing species. For this compound research, GC-MS would be invaluable for identifying volatile decomposition products or products from its reaction with other volatile substrates, thereby helping to piece together its reaction mechanisms.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, which would be unsuitable for GC-MS. HPLC has been widely reviewed as a sensitive and selective method for measuring nitrite and nitrate (B79036) in various samples. nih.gov

In research on the anaerobic degradation of aromatic compounds, HPLC is used to analyze key intermediates like benzoyl-CoA and its metabolites. capes.gov.br For example, chiral HPLC has been employed to separate and identify specific enantiomers of benzylsuccinate, a product formed from a reaction involving a toluene derivative, providing crucial stereochemical details about the reaction mechanism. nih.gov HPLC methods have also been developed for the determination of benzoyl derivatives, such as mebendazole (B1676124) and its degradation products, demonstrating the technique's ability to separate a parent compound from its metabolites. colab.ws In the study of this compound, HPLC would be the method of choice for quantifying its concentration over time (if it is sufficiently stable) and for separating and quantifying non-volatile products formed in its reactions.

Table 3: Chromatographic Methods for Analysis of Related Compounds

| Technique | Analyte(s) | Sample Matrix | Detection Method | Key Finding | Reference |

|---|---|---|---|---|---|

| GC-MS | Nitrite (as acetyl nitrite) | Biological Fluids | Negative Ion Chemical Ionization MS | Quantification of nitrite without prior derivatization. | nih.gov |

| GC-MS | Benzylsuccinate | Cell Assay Extract | Mass Spectrometry | Confirmed benzylsuccinate as a major product of toluene-fumarate reaction. | nih.gov |

| HPLC-ED | Nitrite and Nitrate | Biological/Environmental Samples | Electrochemical Detection (ED) | Offers high sensitivity and selectivity for nitrite analysis. | nih.gov |

| Chiral HPLC | (+)- and (-)-Benzylsuccinate | Cell Assay Extract | UV (254 nm) | Anaerobic reaction produces only the (+) enantiomer of benzylsuccinate. | nih.gov |

Advanced Mass Spectrometry Techniques (e.g., Ion-Molecule Reactions, SIFT-MS) for Radical Ion Studies

In the realm of chemical research, advanced mass spectrometry (MS) techniques are indispensable for elucidating the structure and reactivity of transient species like radical ions. Methods such as ion-molecule reactions and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) provide detailed insights into the gas-phase behavior of compounds like this compound and its related radical species.

Ion-Molecule Reactions

Ion-molecule reactions in the gas phase serve as a powerful tool for characterizing and distinguishing isomeric ionized species. umons.ac.be By introducing a neutral reagent gas into a collision cell of a mass spectrometer, researchers can observe specific reactions that are unique to the structure and electronic properties of a mass-selected ion. This method can be used to probe the reactivity of radical cations and anions.

A pertinent example involves the study of the benzoylnitrene radical anion, a species related to this compound. When this radical anion reacts with nitric oxide (NO) in the gas phase, it undergoes a distinctive reaction involving the loss of a dinitrogen molecule (N₂) and the formation of a benzoate (B1203000) ion. researchgate.net A similar reactivity pattern is observed with nitrogen dioxide (NO₂), which also yields a benzoate ion along with nitrous oxide. researchgate.net These reactions, which can be monitored via mass spectrometry, provide valuable information about the ion's electronic structure and reaction mechanisms. researchgate.net Theoretical calculations suggest that such reactions proceed through a high-energy barrier, which is surmounted by the energy released during bond formation. researchgate.net

The utility of this technique extends to distinguishing between isomers. For instance, ionized phenol (B47542) and ionized cyclohexadienone, which can be isomeric, exhibit completely different reactivity patterns when they react with alkyl nitrites in the gas phase, allowing for their unambiguous identification. acs.org Ionized phenol undergoes a formal radical substitution, whereas the cyclohexadienone radical ion engages in radical addition reactions. acs.org

Table 1: Examples of Ion-Molecule Reactions for Radical Ion Characterization

| Precursor Ion/Radical | Neutral Reagent | Major Product Ion(s) | Reference |

|---|---|---|---|

| Benzoylnitrene radical anion | Nitric Oxide (NO) | Benzoate ion | researchgate.net |

| Benzoylnitrene radical anion | Nitrogen Dioxide (NO₂) | Benzoate ion | researchgate.net |

| Ionized Benzaldehyde (B42025) | tert-Butyl Nitrite | NO⁺ (from charge exchange), [M+NO]⁺ | umons.ac.be |

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique for trace gas analysis that relies on precisely controlled chemical ionization reactions. syft.com In a SIFT-MS instrument, specific reagent ions are generated, mass-selected, and then injected into a flow tube containing the sample gas and a carrier gas (typically helium or nitrogen). copernicus.orgresearchgate.net The reactions between the reagent ions and analyte molecules occur under controlled thermal conditions, and the resulting product ions are detected by a downstream mass spectrometer. researchgate.net

The key advantage of SIFT-MS is its ability to quantify volatile compounds in real-time without sample preparation or chromatography. syft.comnih.gov This is achieved by using "soft" chemical ionization, where the reaction's energetics are well-defined, minimizing fragmentation and leading to predictable product ions. copernicus.orgnih.gov The technique has been expanded to include negative reagent ions such as O⁻, OH⁻, O₂⁻, NO₂⁻, and NO₃⁻, broadening the range of analyzable compounds to include acid gases and other species not easily targeted by traditional positive reagent ions. mdpi.com The use of the NO₂⁻ reagent ion, for example, has proven effective for measuring the concentration of compounds like hydrogen chloride (HCl). mdpi.com While specific applications to this compound are not extensively documented, the capability of SIFT-MS to analyze reactive nitrites and nitrates makes it a highly relevant and powerful tool for studying such compounds in various research contexts. copernicus.org

Electrochemical Methods for Redox Potential Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox properties of chemical compounds. These methods provide critical data on oxidation and reduction potentials, electron transfer kinetics, and the stability of electrochemically generated species.

Cyclic voltammetry involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and observing the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the analyte is oxidized or reduced.

For benzoyl-containing compounds, CV can determine the potential required for electron transfer. In a study of S-ethyl-thiobenzoate, a model compound for benzoyl-CoA, cyclic voltammetry was used to determine the potential for the first electron transfer yielding a radical anion. The midpoint potential was measured to be -1.9 V versus a standard hydrogen electrode (SHE) in acetonitrile. capes.gov.br This provides a benchmark for the reduction potential of a benzoyl thioester moiety.

The electrochemical behavior of the nitrite group itself is also well-characterized. The electrocatalytic oxidation of nitrite has been studied on various electrode surfaces. On a bare glassy carbon electrode (GCE), the oxidation of nitrite occurs at a peak potential of approximately +0.97 V. nih.gov This potential can be significantly lowered by modifying the electrode surface with catalytic materials, indicating that the electrode material plays a crucial role in the electron transfer process. nih.govresearchgate.net

Similarly, the electrocatalytic reduction of nitrite has been explored. For example, a copper complex was shown to be an effective electrocatalyst for nitrite reduction, exhibiting a reversible Cu(II)/Cu(I) couple at a half-wave potential (E₁/₂) of approximately -0.29 V (vs ferrocenium/ferrocene). acs.org The reduction potentials of nitroaromatic compounds are often dependent on factors such as pH, with potentials shifting to more negative values as the pH increases. acs.org

Table 2: Redox Potentials of Benzoyl and Nitrite-Containing Compounds from Cyclic Voltammetry Studies

| Compound/System | Redox Process | Potential (V) | Conditions / Reference Electrode | Reference |

|---|---|---|---|---|

| S-ethyl-thiobenzoate | Reduction to radical anion | -1.9 | vs. SHE in acetonitrile | capes.gov.br |

| Nitrite (NO₂⁻) | Oxidation | +0.97 | vs. Ag/AgCl at bare GCE | nih.gov |

| Nitrite (NO₂⁻) | Oxidation | +0.82 | vs. Ag/AgCl at CeO₂ NP-modified GCE | nih.gov |

| Nitrite (NO₂⁻) | Reduction (Cu(II)/Cu(I) couple) | -0.29 (E₁/₂) | vs. Fc⁺/Fc in acetonitrile | acs.org |

| 3-benzoyl-7-methoxycoumarin complex | Oxidation | +0.682 | Not specified | ijpsonline.com |

These electrochemical studies are vital for understanding the electron-accepting and -donating capabilities of this compound, which dictates its reactivity in various chemical and biological processes.

Broader Implications in Chemical Transformations and Processes

Contribution to Nitration Chemistry and Novel Synthetic Strategies for Aromatic Compounds

Benzoyl nitrite (B80452), and the closely related and often co-utilized benzoyl nitrate (B79036), have played a notable role in the advancement of nitration chemistry, particularly for the synthesis of aromatic compounds. researchgate.netsci-hub.se The nitration of aromatic systems is a fundamental transformation in organic chemistry, essential for producing intermediates used in dyes, pharmaceuticals, and agrochemicals. researchgate.netsci-hub.se Traditional methods often rely on harsh mixed acids (nitric and sulfuric acid), which can lack selectivity and produce significant waste. psu.edu

The development of synthetic strategies using reagents like benzoyl nitrate, often generated in situ, represents a move towards milder and more selective processes. psu.edugoogle.com A significant breakthrough in this area has been the combination of benzoyl nitrate with solid acid catalysts, such as zeolites. google.comresearchgate.net This methodology allows for the nitration of aromatic compounds with enhanced regioselectivity, particularly favoring the para-isomer, which is often the more desired product in industrial applications. psu.edursc.org For instance, the nitration of toluene (B28343) using benzoyl nitrate in conjunction with a large-pore mordenite (B1173385) zeolite catalyst can yield mononitrotoluenes with a para-isomer content significantly higher than that achieved with conventional methods. google.comresearchgate.net The shape-selective nature of the zeolite pores is believed to control the orientation of the electrophilic attack on the aromatic ring, thereby directing the nitration to the para position. psu.edu

These zeolite-based systems offer several advantages, including the elimination of corrosive liquid acids, operation under milder conditions (e.g., temperatures around 70-90°C), and the potential for catalyst regeneration and recycling. psu.edugoogle.com The use of different zeolites, such as ZSM-5 and zeolite beta, has been explored to optimize yields and selectivities for a range of aromatic substrates, including benzene, alkylbenzenes, and halogenobenzenes. psu.edugoogle.com

Table 1: Comparison of Toluene Nitration Selectivity

| Nitrating System | Catalyst | para-Nitrotoluene (%) | ortho-Nitrotoluene (%) | Reference |

| Benzoyl Nitrate | Large Pore Mordenite | >60% | - | psu.edugoogle.com |

| Benzoyl Nitrate | ZSM-11 (amine treated) | 98% | - | psu.edu |

| Nitric Acid / Acetic Anhydride (B1165640) | Zeolite H+beta | 74% | 26% | psu.edu |

| Mixed Acid (HNO₃/H₂SO₄) | None (Traditional) | ~40% | ~60% | psu.edu |

Significance in the Development of New Radical Chemistry Methodologies

Benzoyl nitrite is a significant compound in the development of new methodologies in radical chemistry due to its potential to serve as a precursor for generating synthetically useful radicals. Radical reactions have become an indispensable tool in organic synthesis, enabling transformations that are often difficult to achieve through conventional ionic pathways. bbhegdecollege.comrsc.org The generation of radicals typically involves the homolytic cleavage of a weak bond, often initiated by heat or light (photolysis). egyankosh.ac.in

Alkyl nitrites are known sources of alkoxyl radicals upon photolysis. egyankosh.ac.in Analogously, this compound can undergo homolytic cleavage of the O–NO bond to produce a benzoyl radical (PhCO•) and a nitrogen dioxide radical (•NO₂). The generation of these distinct radical species from a single precursor opens avenues for novel synthetic strategies. The benzoyl radical is a type of acyl radical, a class of intermediates known to participate in various transformations, including addition to multiple bonds and cyclization reactions. nih.gov

The photolytic generation of radicals from precursors like N–N derivatives is analogous to the well-known Barton nitrite ester photolysis, a classic method for generating alkoxyl radicals for remote C-H functionalization. rsc.orgacs.org The reactivity of the generated radicals can be harnessed for various purposes. For example, the nitrogen dioxide radical can react with alkenes in a Giese-type addition, leading to nitroalkenes or other difunctionalized products. chimia.ch The concurrent generation of a benzoyl radical could potentially be exploited in tandem reactions, where both radical species are incorporated into a substrate in a controlled manner. While much of the foundational work has focused on other radical precursors like tributyltin hydride or AIBN, the principles extend to compounds like this compound, offering a pathway for metal-free radical generation. bbhegdecollege.comuchicago.eduorgsyn.org

Interplay with Bio-inorganic Nitrite Transformations (focus on chemical mechanisms of nitrite reactivity)

This compound serves as a valuable chemical model for understanding the complex reactivity of nitrite in bio-inorganic systems. In biological contexts, the nitrite ion (NO₂⁻) is not merely an inert species but a crucial player in the nitrogen cycle and a key source for the signaling molecule nitric oxide (NO). nih.govacs.org The bioactivation of nitrite is often mediated by metalloenzymes, particularly those containing heme or molybdenum centers, which catalyze its reduction to NO, a process enhanced under hypoxic or acidic conditions. nih.govnih.gov

The chemical reactivity of nitrite is complex due to its ambident nature, meaning it can react through either the nitrogen or an oxygen atom. rsc.org The transformation of nitrite in biological systems involves its coordination to a metal center, followed by electron and proton transfer steps. acs.orgnumberanalytics.com this compound, as a covalent acyl nitrite, provides a simplified, metal-free system to study the intrinsic reactivity and cleavage of the nitrite moiety. The PhC(O)O–NO structure mimics a state where the nitrite is "activated" by being bound to an electrophilic center (the benzoyl group), analogous to how it might bind to a Lewis acidic metal ion in an enzyme's active site. researchgate.netnih.gov

Studying the decomposition or reaction of this compound—for example, its ability to transfer the nitroso group (–NO)—provides mechanistic insights into the fundamental steps of nitrite transformation. The cleavage of the O–N bond in this compound can be compared to the processes occurring at the active sites of nitrite reductases, where the N–O bond of the coordinated nitrite is cleaved to release NO. numberanalytics.comresearchgate.net For instance, cobalt complexes have been developed that mimic nitrite reductase activity by deoxygenating nitrite to produce NO, which then participates in further C–N bond-forming reactions. nih.gov The study of how this compound's stability and reaction pathways are influenced by its chemical environment can thus inform our understanding of how enzyme pockets modulate nitrite reactivity to achieve specific biological outcomes. acs.orgnih.gov

Role as a Model System for Understanding Acyl Nitrogen Chemistry in Complex Environments

This compound is an effective model system for investigating the fundamental principles of acyl nitrogen chemistry. This class of compounds, characterized by a nitrogen atom attached to an acyl group (R-C=O), is widespread and includes amides, carbamates, and more reactive species like acyl nitrenes and acyl nitrites. nih.govic.ac.uk Understanding their reactivity is crucial, but can be challenging in complex systems like polymers or biological macromolecules. researcher.life

This compound offers a relatively simple, well-defined structure—an acyl group attached to a nitrosooxy group (–O–N=O)—that allows for precise mechanistic and kinetic studies. Its reactions, such as decomposition, rearrangement, and nucleophilic attack, serve as a proxy for the behavior of more complex acyl nitrogen compounds. ic.ac.ukacs.org For example, the thermal or photochemical decomposition of this compound can be studied to determine the bond dissociation energy of the O–N bond and to probe the competition between homolytic (radical) and heterolytic (ionic) cleavage pathways. egyankosh.ac.inresearchgate.net These fundamental data are essential for building accurate thermochemical models and predicting the behavior of other molecules containing similar functional groups. rsc.org

Furthermore, the reactions of this compound can model specific transformations. The migration of the acyl group, a known process in related systems, can be explored. nih.govacs.org Studies on acyl derivatives of other nitrogen-containing heterocycles have demonstrated facile acyl migrations between nitrogen and other atoms, a process that is fundamental to the function of molecules like biotin. nih.gov By studying the factors that influence such rearrangements in a simple system like this compound, chemists can gain insights applicable to more intricate structures. The use of computational methods, such as Density Functional Theory (DFT), on model compounds like this compound and its derivatives allows for the detailed mapping of reaction pathways and transition states, providing a theoretical framework for understanding reactivity that can be extrapolated to larger, more complex environments. ic.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying nitrite concentrations in environmental or biological samples?

- Methodological Answer : For environmental studies, ion chromatography coupled with UV-Vis detection is widely used to measure nitrite concentrations in seawater or soil, with corrections for matrix interference using standardized calibration curves . In biological matrices like blood plasma, enzymatic assays (e.g., Griess reaction) are employed, with adjustments for endogenous nitrate/nitrite levels by subtracting blank values from solvents or reagents . Statistical tools like ANOVA and Bonferroni correction ensure data robustness .

Q. How do esterases influence the stability of benzoyl-derived compounds in physiological systems?

- Methodological Answer : Benzoyl peroxide, a related compound, is rapidly hydrolyzed by tissue and gastric esterases into benzoic acid, an endogenous metabolite excreted in urine. Researchers must account for esterase activity in pharmacokinetic studies by using isotopically labeled analogs (e.g., benzoyl-d5 chloride) to track metabolic pathways or by conducting in vitro assays with esterase inhibitors to isolate degradation rates .

Q. What protocols ensure safe handling and storage of benzoyl chloride derivatives in synthetic chemistry?

- Methodological Answer : Benzoyl chloride requires storage in sealed, dry containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Handling mandates PPE (gloves, goggles) and fume hoods due to its lachrymatory and corrosive properties. Stability testing under varying temperatures (1–25°C) and humidity levels (0–60% RH) is recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How can researchers address discrepancies in nitrite concentration data across longitudinal environmental studies?

- Methodological Answer : Temporal anomalies (e.g., elevated nitrite in specific years) require cross-validation using time-series stations and spatial mapping to distinguish localized vs. systemic trends. For example, in the Eastern Tropical North Pacific, comparing maximum nitrite concentrations (e.g., 8.51 μmol/L in 2012 vs. 4.13 μmol/L in 2016) involved normalizing data to oxygen minimum zone dynamics and using GIS tools to model spatial variability . Machine learning algorithms can further identify confounding variables (e.g., microbial activity, upwelling events).

Q. What experimental design considerations are critical for optimizing microbial consortia in nitrite remediation?

- Methodological Answer : Mixture design (e.g., Design Expert 8.0) enables systematic evaluation of bacterial strain ratios (e.g., BD6, BZ5) to maximize nitrite removal. Response surface methodology (RSM) and ANOVA validate interactions between variables, such as ammonia/nitrite removal rates and optical density (OD600), ensuring reproducibility .

Q. How can integrated optoelectronic devices improve real-time nitrite sensing in complex matrices?

- Methodological Answer : Monolithic OLED-OPD units combine organic light-emitting diodes and photodetectors for on-site nitrite detection. Key steps include:

- Fabricating organic stacks via vapor deposition to minimize cross-talk between layers.

- Functionalizing sensor surfaces with diazotization-reactive dyes (e.g., NEDD) for selective nitrite binding.

- Validating sensitivity using spiked samples (e.g., 0.1–10 μM nitrite) and comparing results with HPLC .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting data on nitrite toxicity thresholds in biological systems?

- Methodological Answer : Dose-response studies must standardize exposure models (e.g., in vitro vs. in vivo) and account for species-specific metabolic pathways. For instance, EFSA’s risk assessment for nitrite in feed used probabilistic modeling to differentiate acute toxicity (e.g., methemoglobinemia) from chronic effects, incorporating NOAEL/LOAEL thresholds across animal models .

Q. What strategies mitigate interference in nitrite detection caused by organic matrices (e.g., blood, seawater)?

- Methodological Answer : Solid-phase extraction (SPE) with activated carbon or C18 columns removes organic interferents (e.g., hemoglobin, lipids) prior to analysis . For seawater, pre-treatment with sulfamic acid eliminates sulfite interference, while chelating agents (e.g., EDTA) prevent metal-catalyzed nitrite oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.